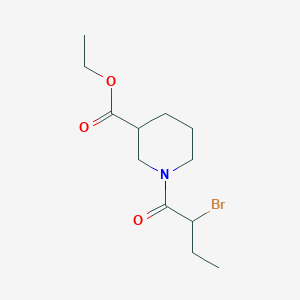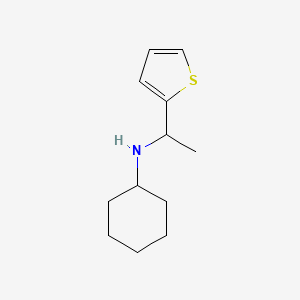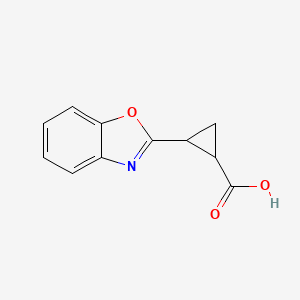
2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid
Overview
Description
2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound that can be associated with cyclopropane derivatives and benzoxazole moieties. While the specific compound is not directly discussed in the provided papers, the research on related cyclopropane derivatives and their chemical behavior can offer insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex and often requires catalysts to achieve the desired stereochemistry. For instance, a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst has been shown to be effective in the asymmetric cyclopropanation of olefins and diazoacetates, producing trans- and cis-2-phenylcyclopropane-1-carboxylates with high yields and enantioselectivity . This suggests that similar catalytic systems could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant strain and reactivity to the molecule. The presence of a benzoxazole group in the compound of interest would likely influence its electronic properties and reactivity patterns. The research on 1-benzazepines, which involves a [1,5]-hydride shift/7-endo cyclization sequence, indicates that the cyclopropane moiety can act as a hydride acceptor in internal redox reactions . This could be relevant for understanding the reactivity of the benzoxazole-substituted cyclopropane.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. The research on 1,3-dipolar cycloaddition reactions using chiral Lewis acid catalysts demonstrates the potential for cyclopropane derivatives to undergo highly enantioselective reactions, leading to products with significant stereochemical complexity . This knowledge could be applied to predict the types of reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be influenced by substituents on the ring. For example, the interaction of solutes with β-cyclodextrin has been shown to affect their acid-base equilibrium, which could be relevant for understanding the acidity and solubility of this compound in various environments . Additionally, the reduction of azoxy compounds and the subsequent synthesis of cyclic derivatives provide insights into the redox behavior of related compounds, which could inform the stability and reactivity of the compound .
Scientific Research Applications
Fluorescent Properties and Antimicrobial Activity
A study highlighted the synthesis of fluorescent derivatives from an intermediate closely related to 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid, which demonstrated significant in vitro antibacterial and antifungal activities. These compounds absorb and emit light within specific nanometer ranges, indicating potential applications in biological imaging and microbial inhibition (Phatangare et al., 2013).
Mass Spectrometry in Structural Analysis
Another application involves the use of mass spectrometry to characterize the stereoisomers of cyclopropane amino acids derivatives, showcasing the method's capability in distinguishing between different molecular configurations. This approach is critical for understanding the structural attributes that influence the biological activity of compounds (Cristoni et al., 2000).
Synthesis and Chemical Transformations
Research into the synthesis of ring-fused 1-benzazepines via hydride shift and cyclization sequences demonstrated the versatility of 2-(aryl)cyclopropane derivatives in organic synthesis, providing a pathway to complex heterocyclic structures that could serve as pharmaceutical intermediates (Suh et al., 2017).
Fluorescent Probes for Sensing Applications
The development of blue-green fluorescent probes based on benzoxazole and benzothiazole derivatives for potential use in sensing applications was reported. These compounds exhibited fluorescence in solution, with properties varying according to the solvent's polarity, indicating their utility in detecting and quantifying specific ions or molecules in various environments (Bodke et al., 2013).
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may interact with proteases, altering their activity and thereby influencing protein degradation pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, leading to changes in gene expression that promote or inhibit cell proliferation . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity . Alternatively, it can induce conformational changes in proteins, leading to altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, which may reduce its efficacy . Long-term studies in vitro and in vivo have indicated that its effects on cellular function can persist, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic balance . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the production of specific metabolites that further modulate cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHDEKCVGNAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239262 | |
| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142214-36-5 | |
| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



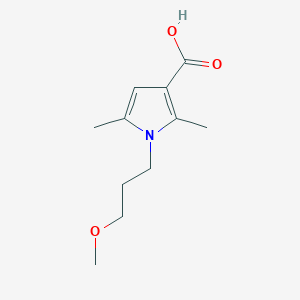
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)
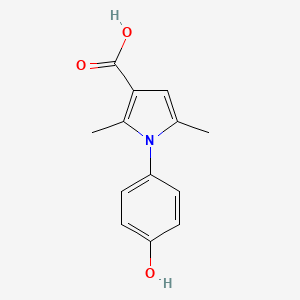
![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)
![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)



